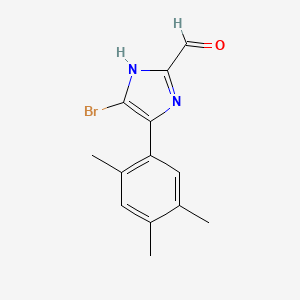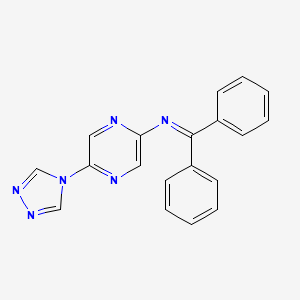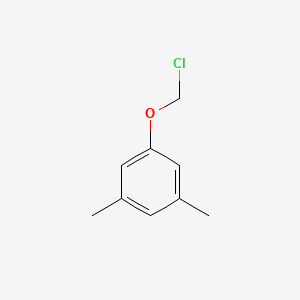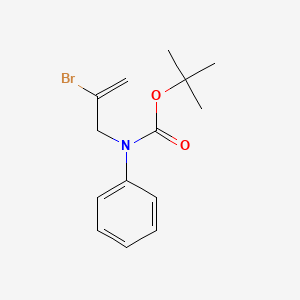
Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate is a chemical compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a cyclopropane ring, which is known for its high strain and reactivity, and a difluoromethyl group, which imparts unique electronic properties to the molecule. The presence of these functional groups makes this compound a valuable building block in synthetic chemistry and a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate typically involves the difluoromethylation of cyclopropane derivatives. One common method is the reaction of ethyl diazoacetate with difluorocarbene precursors under controlled conditions. This reaction can be catalyzed by transition metals such as copper or palladium to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis. Industrial production methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the utility of this compound in synthetic applications .
Applications De Recherche Scientifique
Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: Its unique properties make it a valuable intermediate in the synthesis of drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate exerts its effects is primarily through its reactivity and ability to form stable intermediates. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a valuable intermediate in synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-trifluoromethyl-2-(trimethylsilyloxy)cyclopropanecarboxylate: This compound shares a similar cyclopropane structure but contains a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethylated Heterocycles: These compounds contain the difluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
Ethyl 2-(Difluoromethyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring and a difluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable building block in synthetic chemistry. Its reactivity and stability also set it apart from other similar compounds, providing unique advantages in various applications .
Propriétés
IUPAC Name |
ethyl 2-(difluoromethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-2-11-7(10)5-3-4(5)6(8)9/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSYESYLFJQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)
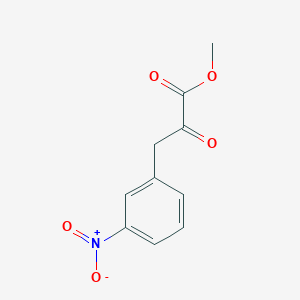

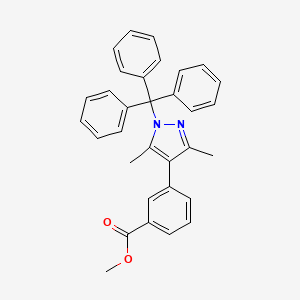
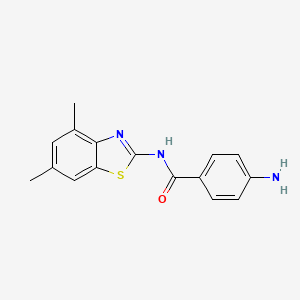

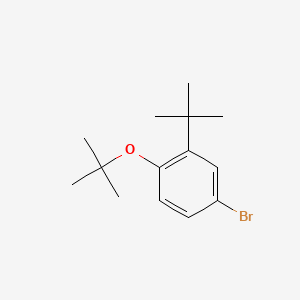

![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)
